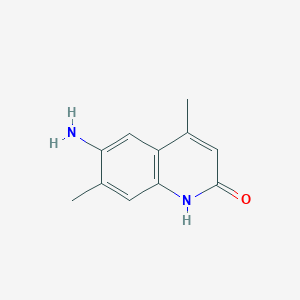

6-Amino-4,7-dimethylquinolin-2-ol

Description

Significance of Quinolone and Quinoline (B57606) Scaffolds in Modern Chemical Synthesis and Materials Science

The quinoline and quinolone scaffolds are heterocyclic aromatic compounds that hold a prominent position in modern science. Quinoline, a benzopyridine, and its derivatives are foundational components in the development of a wide array of functional molecules. mdpi.comresearchgate.net These scaffolds are recognized as "privileged structures" in medicinal chemistry because they can interact with numerous biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netresearchgate.net

Derivatives of the quinolone core, which features a carbonyl group in the pyridine (B92270) ring, are extensively used in drug discovery and have demonstrated antitubercular, antimalarial, antibacterial, anti-HIV, and anticancer properties. mdpi.compreprints.org The structural versatility of the quinoline ring allows for chemical modifications at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), which can enhance the molecule's physical, chemical, and pharmacological properties. rsc.orgqeios.com

Beyond pharmaceuticals, quinoline-based structures are integral to materials science. They serve as key components in the synthesis of dyes, such as Disperse Yellow, and are used in products like inkjet printer liquid crystal display color filters. openmedicinalchemistryjournal.com Their unique photophysical properties have led to their use in fluorescent probes and photovoltaic devices. openmedicinalchemistryjournal.commdpi.com The ability of nitrogen-containing heterocycles like quinoline to form multifunctional polymers has also opened avenues for their application in creating advanced materials with tailored properties. openmedicinalchemistryjournal.com

Unique Structural Features and Functional Group Analysis of 6-Amino-4,7-dimethylquinolin-2-ol

This compound is a substituted quinolinone derivative. Its chemical structure consists of a bicyclic quinoline core with specific functional groups that dictate its reactivity and potential applications. The compound is often referred to by its tautomeric name, 6-amino-4,7-dimethyl-1H-quinolin-2-one. uni.lu The core structure features an amino group (-NH2) at the C6 position, two methyl groups (-CH3) at the C4 and C7 positions, and a hydroxyl group (-OH) at the C2 position, which is in equilibrium with its keto form (=O).

The presence of these functional groups imparts distinct characteristics. The amino group is a key site for nucleophilic reactions and a handle for further synthetic modifications, such as acylation or alkylation, to build more complex molecules. mdpi.comnih.gov The methyl groups provide steric bulk and can influence the molecule's solubility and interaction with biological targets. The quinolin-2-ol/one moiety is a critical feature, with the nitrogen atom and the adjacent carbonyl/hydroxyl group capable of acting as hydrogen bond donors and acceptors, which is often crucial for binding to biological receptors. researchgate.net

Below are tables detailing the chemical identifiers and predicted properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 857782-02-6 bldpharm.combldpharm.comaccelachem.com |

| Molecular Formula | C11H12N2O uni.lu |

| IUPAC Name | This compound |

| InChI | InChI=1S/C11H12N2O/c1-6-4-11(14)13-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3,(H,13,14) uni.lu |

| InChIKey | AAUBSEKKJZBCJM-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | CC1=CC2=C(C=C1N)C(=CC(=O)N2)C uni.lu |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| XlogP | 0.9 uni.lu |

| Monoisotopic Mass | 188.09496 Da uni.lu |

| Polar Surface Area | 52.3 Ų nih.gov |

Overview of Research Trajectories for Related Aminoquinolones and Aminohydroxyquinolines as Building Blocks

In chemical research, this compound is primarily classified as a building block or a research chemical. indiamart.combiosynth.com This designation implies that its primary utility lies in its role as a starting material or intermediate for the synthesis of more elaborate chemical structures. The research trajectories for related amino- and hydroxy-substituted quinolones confirm this role.

Scientists utilize these functionalized quinolones to construct novel compounds with specific, targeted activities. For instance, research has shown that constraining the substituents on a quinolinone core by fusing them into a ring system can lead to potent protein inhibitors. nih.gov The amino group on the quinoline ring is particularly useful for introducing new side chains or linking the scaffold to other molecular fragments. This strategy has been employed in the development of inhibitors for bacterial efflux pumps, where C7-substituted quinolines have shown significant activity. acs.org

Furthermore, syntheses involving amino-substituted quinolines have been developed to create compounds for various therapeutic areas. researchgate.net The general approach involves using the inherent reactivity of the amino and hydroxyl groups to build diversity into the quinoline scaffold, aiming to optimize interactions with biological targets. researchgate.net These research efforts highlight the value of compounds like this compound as versatile platforms for creating libraries of new chemical entities for screening and lead optimization in drug discovery. researchgate.netnih.gov

Current Research Gaps and Future Directions in the Academic Investigation of this compound

Despite its availability as a chemical building block, there is a notable gap in the scientific literature regarding dedicated studies on this compound itself. While numerous studies focus on the broader class of quinolones or on derivatives synthesized from related structures, specific investigations into the synthesis, detailed characterization, and unique applications of this particular compound are scarce.

This lack of focused research presents several opportunities for future academic investigation. A primary area for exploration would be the systematic derivatization of the 6-amino group to generate a library of novel compounds. These derivatives could then be screened for a range of biological activities, leveraging the known potential of the quinolone scaffold in areas such as oncology, infectious diseases, and neurodegenerative disorders. mdpi.comresearchgate.net

Future research could also explore the photophysical properties of this compound and its derivatives. Many quinoline compounds exhibit fluorescence, suggesting potential applications as fluorescent probes or sensors. mdpi.com Another avenue involves investigating its potential as a ligand for the synthesis of organometallic complexes, which could have applications in catalysis or materials science. researchgate.net A thorough study of its solid-state properties, such as its crystal structure and polymorphism, would also provide fundamental data currently missing from the literature. The development of efficient and regioselective synthetic routes to this and related aminodimethylquinolinols would also be a valuable contribution to synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-4,7-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-6-4-11(14)13-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUBSEKKJZBCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=CC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857782-02-6 | |

| Record name | 6-amino-4,7-dimethylquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Amino 4,7 Dimethylquinolin 2 Ol

Conventional Synthetic Routes to 6-Amino-4,7-dimethylquinolin-2-ol

Conventional methods for synthesizing quinoline (B57606) and its derivatives, such as the Skraup and Friedländer syntheses, provide a foundational framework. wikipedia.orgorganic-chemistry.orgtandfonline.com A plausible and effective conventional route for this compound involves a multi-step process starting from a coumarin (B35378) precursor.

A key precursor for the synthesis of the target molecule is 4,7-dimethylcoumarin (B83668). The synthesis proceeds through the following key steps: nitration, ring-opening and cyclization to a quinolin-2-one, and subsequent reduction of the nitro group.

Nitration of 4,7-dimethylcoumarin: The initial step involves the nitration of 4,7-dimethylcoumarin to produce 4,7-dimethyl-6-nitrocoumarin. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. researchgate.net Careful control of the reaction temperature is crucial to prevent over-nitration and side product formation.

Formation of N-amino-4,7-dimethyl-6-nitroquinolin-2-one: The nitrated coumarin is then treated with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as pyridine (B92270). researchgate.net This reaction facilitates the opening of the pyrone ring of the coumarin and subsequent cyclization to form the N-amino-quinolin-2-one ring system.

Reduction of the Nitro Group: The final step is the reduction of the 6-nitro group to the desired 6-amino group. This can be accomplished through various reducing agents. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). nih.gov Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) can also be employed for this transformation. mdpi.comnih.gov

| Step | Precursor | Reagents | Key Conditions | Product |

| 1 | 4,7-Dimethylcoumarin | Conc. HNO₃, Conc. H₂SO₄ | Low Temperature | 4,7-Dimethyl-6-nitrocoumarin researchgate.net |

| 2 | 4,7-Dimethyl-6-nitrocoumarin | Hydrazine hydrate, Pyridine | Reflux | N-amino-4,7-dimethyl-6-nitroquinolin-2-one researchgate.net |

| 3 | N-amino-4,7-dimethyl-6-nitroquinolin-2-one | SnCl₂/HCl or Pd/C, H₂ | Mild heating or room temp. | This compound |

This table outlines a plausible conventional synthetic route for this compound based on established chemical transformations.

Another well-established method for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a potential Friedländer approach would involve the reaction of 2,5-diamino-4-methylacetophenone with a β-ketoester like ethyl acetoacetate. This reaction is typically catalyzed by an acid or a base. organic-chemistry.org

The mechanism of the multi-step synthesis from the coumarin precursor involves several key transformations. The nitration of the coumarin is an electrophilic aromatic substitution. The subsequent reaction with hydrazine involves a nucleophilic attack on the carbonyl carbon of the pyrone ring, leading to ring opening. This is followed by an intramolecular cyclization and dehydration to form the quinolin-2-one ring. The final reduction of the nitro group proceeds via a series of electron and proton transfers, with intermediates such as nitroso and hydroxylamino species being formed before the final amino group is obtained.

In the context of the Friedländer synthesis, two primary mechanistic pathways are proposed. wikipedia.org One pathway begins with an aldol (B89426) addition between the 2-aminoaryl ketone and the enolizable ketone, followed by cyclization and dehydration. The alternative pathway starts with the formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol condensation to form the quinoline ring. wikipedia.org The specific pathway can be influenced by the reaction conditions and the nature of the substrates and catalysts used. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like quinolines to reduce environmental impact. tandfonline.comtandfonline.comresearchgate.net

Efforts to develop greener synthetic routes for quinolines have focused on minimizing or eliminating the use of hazardous organic solvents. tandfonline.comresearchgate.net Solvent-free reactions, often facilitated by microwave irradiation, have been shown to be effective for quinoline synthesis, leading to shorter reaction times and higher yields. tandfonline.comresearchgate.net For the synthesis of this compound, a solvent-free approach could potentially be applied to the Friedländer condensation step.

The use of reusable and environmentally benign catalysts is another cornerstone of green chemistry. Heterogeneous catalysts, such as zeolites and metal oxides, have been explored for quinoline synthesis. researchgate.net For instance, the use of a recyclable catalyst like nano-Fe₃O₄@SiO₂–SO₃H in water has been reported for the synthesis of related pyrimido[4,5-b]quinolines, highlighting a potential green route. tandfonline.com Microwave-assisted synthesis in aqueous media has also emerged as a promising green alternative. researchgate.net

| Green Approach | Application to Synthesis | Potential Benefits |

| Solvent-Free Synthesis | Friedländer condensation step | Reduced solvent waste, potentially shorter reaction times, and lower energy consumption. tandfonline.comresearchgate.net |

| Microwave-Assisted Synthesis | Friedländer condensation or other cyclization steps | Accelerated reaction rates, improved yields, and enhanced energy efficiency. researchgate.net |

| Use of Green Catalysts | Friedländer condensation or reduction step | Catalyst recyclability, reduced waste from stoichiometric reagents, and milder reaction conditions. tandfonline.comresearchgate.net |

| Aqueous Media | Final purification or certain reaction steps | Reduced use of volatile organic compounds and improved safety profile. researchgate.net |

This table summarizes potential green chemistry approaches applicable to the synthesis of this compound.

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include:

Temperature: The temperature of each reaction step needs to be carefully controlled. For instance, in the nitration of the coumarin precursor, low temperatures are necessary to prevent side reactions. For the cyclization and reduction steps, a moderate temperature is often required to ensure a reasonable reaction rate without promoting decomposition.

Catalyst Selection and Loading: The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For the reduction of the nitro group, the loading of the Pd/C catalyst or the concentration of the SnCl₂/HCl system should be optimized to achieve complete conversion in a reasonable time. In a potential Friedländer synthesis, screening different acid or base catalysts can lead to improved yields.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. Stopping the reaction at the right point can prevent the formation of degradation products and improve the purity of the isolated compound.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction rate and selectivity. For instance, in the formation of the quinolin-2-one from the coumarin, pyridine is used not only as a solvent but also as a base to facilitate the reaction. researchgate.net Exploring alternative, greener solvents is also an area of optimization.

By systematically varying these parameters, a more efficient and robust process for the synthesis of this compound can be developed.

Scalability and Industrial Feasibility Studies for this compound Production

While specific studies detailing the large-scale industrial production of this compound are not extensively documented in public literature, an analysis of its synthetic precursors and the common methodologies for constructing the quinolin-2-one scaffold provides a strong basis for assessing its industrial feasibility. The production can be broken down into two key stages: the synthesis of an appropriately substituted aniline (B41778) precursor and the subsequent cyclization to form the heterocyclic ring system. Both stages utilize chemical reactions that are well-established and scalable.

Precursor Synthesis: Reduction of Aromatic Nitro Compounds

The synthesis of the necessary amino precursor, likely derived from a nitrated aromatic compound, is a common industrial process. The reduction of nitroarenes to anilines is a fundamental transformation with several scalable methods. psu.edu

One of the oldest and most historically significant methods is the Béchamp reduction , which uses iron metal in an acidic medium. wikipedia.orgsamdc.edu.in This method is broadly applicable to aromatic nitro compounds and has been used for large-scale aniline production. wikipedia.org A key advantage of the Béchamp process is the low cost of the iron reductant. samdc.edu.in Modifications of this process, such as the Laux process, have been optimized for the co-production of valuable iron oxide pigments, adding economic value. wikipedia.org Continuous process variations of the Béchamp reduction have been developed to improve reaction rates and space-time yield, making it more efficient for industrial settings. google.com

More modern approaches often favor catalytic hydrogenation . This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. psu.eduwikipedia.org Catalytic hydrogenation is often preferred in modern industry due to its high efficiency, cleaner reaction profile, and the generation of water as the only stoichiometric byproduct, which simplifies product workup and reduces waste streams. psu.edu The choice between these methods on an industrial scale often depends on a balance of raw material cost, catalyst cost and lifespan, capital expenditure for high-pressure equipment (for hydrogenation), and waste disposal considerations.

| Parameter | Béchamp Reduction | Catalytic Hydrogenation |

|---|---|---|

| Primary Reductant | Iron (Fe) metal | Hydrogen (H₂) gas |

| Catalyst/Reagents | Acid (e.g., HCl, Acetic Acid) | Metal catalyst (e.g., Pd/C, Pt/C, Raney Ni) |

| Operating Pressure | Atmospheric | Atmospheric to High Pressure |

| Key Advantages | Low-cost reductant; no high-pressure equipment needed. samdc.edu.in | High selectivity; clean (water is the main byproduct); high atom economy. psu.edu |

| Key Disadvantages | Generates large amounts of iron oxide sludge as waste. psu.eduwikipedia.org | Requires specialized high-pressure reactors; catalyst cost and potential for deactivation. |

| Industrial Applicability | Historically significant; still used, especially where iron oxide co-product is valuable. wikipedia.org | Widely preferred method in modern pharmaceutical and chemical industries. wikipedia.org |

Ring Formation: Scalable Cyclization Strategies

Once the amino precursor is obtained, the subsequent cyclization to form the quinolin-2-one ring is the crucial step. Several classical and modern reactions for quinoline synthesis are amenable to scale-up.

The Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, is one of the most versatile and efficient methods for preparing substituted quinolines. researchgate.netnih.gov This reaction has been adapted for industrial applications, with research focusing on the use of heterogeneous solid acid catalysts like zeolites and sulfated zirconia. researchgate.net Such catalysts are highly advantageous for large-scale operations as they are easily recoverable and reusable, minimizing waste and simplifying product purification. researchgate.net

Another powerful method is the Camps cyclization , which involves the base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide. mdpi.com This reaction has been demonstrated to be effective for the large-scale synthesis of quinolin-4-ones and can be adapted for quinolin-2-one targets. mdpi.com A practical, two-step synthesis of related halo quinolin-2(1H)-ones was successfully performed on an 800-gram scale, demonstrating the robustness of an acylation-cyclization sequence for industrial quantities. researchgate.net

| Parameter | Description of a Representative Scalable Batch Process |

|---|---|

| Reaction Type | Acylation of a halo-aniline followed by acid-catalyzed cyclization to a quinolin-2-one. researchgate.net |

| Reported Scale | Successfully applied on an 800 g scale. researchgate.net |

| Key Reagents | Aniline precursor, acylating agent (e.g., methyl 3,3-dimethoxypropionate), sulfuric acid. researchgate.net |

| Yield | Good to excellent yields (28–93% over two steps). researchgate.net |

| Workup/Purification | Simple isolation, often without the need for column chromatography. researchgate.net |

| Industrial Feasibility | High; the process uses inexpensive reagents and a straightforward, proven reaction sequence. |

Modern Production Technologies: Continuous Flow Synthesis

Beyond traditional batch processing, modern manufacturing technologies like continuous flow chemistry offer significant advantages for the production of quinolones. vcu.eduvcu.edu Flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react under precisely controlled conditions. This technology provides a more rapidly scalable and safer synthesis compared to batch methods, which often require high temperatures and the handling of large volumes of hazardous materials. vcu.edunih.gov

| Parameter | Potential Advantages of a Continuous Flow Process |

|---|---|

| Scalability | Scaling-out by running multiple reactors in parallel or operating for longer durations, avoiding risky batch scale-up. vcu.edu |

| Safety | Small reaction volumes minimize risk from exothermic events or hazardous intermediates. acs.org |

| Control & Reproducibility | Precise control over temperature, pressure, and residence time leads to higher consistency and yield. vcu.edu |

| Efficiency | Rapid heat and mass transfer; potential for multi-step syntheses in a single, automated sequence. vcu.eduthieme-connect.de |

| Greener Process | Often reduces solvent usage and energy consumption compared to large batch reactors. researchgate.net |

Chemical Reactivity and Derivatization of 6 Amino 4,7 Dimethylquinolin 2 Ol

Reactions Involving the Amino Functionality of 6-Amino-4,7-dimethylquinolin-2-ol

The amino group at the C6 position is a versatile handle for introducing a wide variety of substituents and for building more complex molecular architectures. As a primary aromatic amine, it undergoes typical reactions such as acylation, alkylation, and diazotization.

The nucleophilic nitrogen of the amino group readily reacts with electrophilic reagents to form N-C and N-S bonds.

Acylation: The amino group can be acylated using acyl halides, anhydrides, or isocyanates. For instance, in a reaction analogous to that of similar aminoquinolines, treatment with phthalic anhydride (B1165640) can yield an N-substituted phthalimide (B116566) derivative. nih.gov Similarly, reaction with phenyl isothiocyanate in a suitable solvent like boiling ethanol (B145695) can produce the corresponding N-phenylthiourea derivative. nih.gov These reactions are fundamental for creating amide, urea, and thiourea (B124793) linkages.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Protective group strategies are often employed to achieve selective mono-alkylation.

Arylation: Direct N-arylation of the amino group, for example through Buchwald-Hartwig amination, allows for the synthesis of diarylamine derivatives. More modern approaches may involve directing group-assisted C-H activation of the quinoline (B57606) core, where the amino group can play a role in guiding the reaction to other positions on the ring. thieme-connect.comnih.gov

Table 1: Examples of N-Functionalization Reactions on Aminoquinoline Scaffolds

| Reagent | Reaction Type | Product Type |

| Phthalic Anhydride | Acylation | N-(Quinolinyl)phthalimide |

| Phenyl Isothiocyanate | Acylation (Thiourea formation) | N-(Quinolinyl)-N'-phenylthiourea |

| Alkyl Halide | Alkylation | N-Alkylaminoquinoline |

| Aryl Halide (with Pd catalyst) | Arylation (Buchwald-Hartwig) | N-Aryl-aminoquinoline |

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comnih.gov This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. masterorganicchemistry.com

The reaction of a similar compound, 6-amino-2-methylquinolin-4-ol, with salicylaldehyde (B1680747) in the presence of an acid catalyst, for example, yields the corresponding 6-[(2-hydroxybenzylidene)amino] derivative. nih.gov This demonstrates the straightforward nature of Schiff base formation with this class of compounds. These imine products are valuable intermediates themselves, as the C=N bond can be further reduced to form a stable secondary amine linkage or used in the synthesis of various heterocyclic systems. masterorganicchemistry.comalayen.edu.iq The synthesis of imines is a versatile and fundamental process in organic chemistry, often serving as a pathway to more complex molecules. beilstein-journals.orgsci-hub.se

One of the most significant reactions of primary aromatic amines is diazotization. Treatment of the amino group of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts it into a diazonium salt. chemistry.ge

This diazonium salt is a highly reactive intermediate that can undergo a variety of subsequent reactions:

Azo Coupling: The diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. chemistry.gebeilstein-journals.org This reaction is the basis for the synthesis of a vast array of azo dyes. The coupling with a phenol (B47542) or naphthol is typically carried out under alkaline conditions, while coupling with an amine is performed in a slightly acidic medium. beilstein-journals.org For example, coupling the diazotized this compound with a compound like 2-naphthol (B1666908) would generate a novel azo dye containing the quinolinol scaffold. chemistry.gebeilstein-journals.org

Sandmeyer and Related Reactions: The diazonium group can be replaced by a wide range of substituents, including halogens (–Cl, –Br), cyano (–CN), and hydroxyl (–OH) groups, using copper(I) salts (Sandmeyer reaction) or other reagents. This provides a powerful method for introducing functional groups onto the quinoline ring at the C6 position that might be difficult to introduce by other means.

Reactions Involving the Hydroxyl Functionality of this compound

The reactivity of the hydroxyl group at the C2 position is intricately linked to the phenomenon of keto-enol tautomerism.

The oxygen atom at the C2 position can be targeted for alkylation and acylation reactions.

O-Alkylation/Etherification: Reaction with alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base can lead to the formation of 2-alkoxyquinoline ethers. The choice of base and reaction conditions is crucial to favor O-alkylation over the competing N-alkylation at the ring nitrogen (see section 3.2.2). mdpi.com

O-Acylation: Similarly, acylation with acyl halides or anhydrides can produce 2-acyloxyquinoline esters. For example, the reaction of 4-hydroxy-2(1H)-quinolone with acetic anhydride can yield the corresponding 4-acetoxyquinolin-2-one. preprints.org

The selectivity between N- and O-alkylation or acylation is a key consideration in the derivatization of quinolin-2-ones. mdpi.com Reaction conditions, including the choice of solvent, base, and electrophile, can be optimized to favor one product over the other.

The compound this compound exists in a tautomeric equilibrium with its keto form, 6-Amino-4,7-dimethyl-1H-quinolin-2-one. uni.lu For most quinolin-2-ol systems, the keto tautomer (which is an amide or a lactam) is significantly more stable and is the predominant form under normal conditions. libretexts.orgmasterorganicchemistry.com This is largely due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org

This tautomerism has profound implications for reactivity:

Ambident Nucleophilicity: The anion formed upon deprotonation is a hybrid of an enolate and an amidate, possessing two nucleophilic sites: the oxygen atom and the ring nitrogen atom.

Site Selectivity in Reactions: Reaction with electrophiles like alkyl halides can occur at either the nitrogen or the oxygen. O-alkylation yields a 2-alkoxyquinoline, while N-alkylation gives a 1-alkyl-quinolin-2-one. mdpi.com The outcome often depends on the reaction conditions. Harder electrophiles and conditions favoring thermodynamic control often lead to N-alkylation, while O-alkylation might be achieved under conditions of kinetic control. mdpi.com The study of this tautomerism and the factors influencing it—such as solvent polarity—is critical for predicting and controlling the outcomes of derivatization reactions. mdpi.com

Table 2: Tautomeric Forms of the Subject Compound

| Tautomer Name | Structural Features | Predominance |

| Enol Form (this compound) | Aromatic quinoline ring, C2-OH group | Less favored |

| Keto Form (6-Amino-4,7-dimethyl-1H-quinolin-2-one) | Dihydropyridinone ring, C2-C=O group, N1-H | Generally favored libretexts.orgmasterorganicchemistry.com |

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring System

The quinoline ring system of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating amino group and the moderately activating methyl and hydroxyl groups. These substituents increase the electron density of the aromatic rings, making them more susceptible to attack by electrophiles. lkouniv.ac.indalalinstitute.com The directing effects of these groups are crucial in determining the position of substitution.

The amino group is a strong activating group and is ortho-, para-directing. lkouniv.ac.in Similarly, the hydroxyl group (in the 2-hydroxyquinoline (B72897) tautomer) is also a potent activating ortho-, para-director. The methyl groups are weaker activating groups and also ortho-, para-directing. In this compound, the positions ortho and para to the amino group are C5 and C8. The positions ortho to the hydroxyl group are C3 and the nitrogen atom (which can also be protonated).

Given the combined influence of these groups, electrophilic attack is most likely to occur at the C5 and C8 positions of the benzene (B151609) ring portion of the quinoline system. The C3 position on the pyridine (B92270) ring is also a potential site for substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lkouniv.ac.in For instance, nitration would likely proceed with a mixture of nitric and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. lkouniv.ac.in Halogenation could be achieved using elemental halogens with a Lewis acid catalyst. lkouniv.ac.in

It is important to consider that under strongly acidic conditions, such as those used for nitration or sulfonation, the basic amino group will be protonated to form an ammonium (B1175870) salt (-NH3+). This protonated form is a deactivating, meta-directing group, which would significantly alter the reactivity and regioselectivity of the EAS reaction. libretexts.org Therefore, careful control of reaction conditions is essential to achieve the desired substitution pattern. To circumvent this, the amino group is often protected, for example, by acylation to form an amide, which is still an ortho-, para-director but less activating and less basic. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-amino-4,7-dimethylquinolin-2-ol and/or 8-Nitro-6-amino-4,7-dimethylquinolin-2-ol | Strong activation and ortho-, para-directing effect of the amino group. Potential for reaction at C3. Protonation of the amino group under strongly acidic conditions could lead to meta-substitution relative to the resulting ammonium group. |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-amino-4,7-dimethylquinolin-2-ol and/or 8-Bromo-6-amino-4,7-dimethylquinolin-2-ol | The amino and hydroxyl groups strongly activate the ring towards halogenation. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-amino-4,7-dimethylquinolin-2-ol and/or 8-Acyl-6-amino-4,7-dimethylquinolin-2-ol | The amino group can complex with the Lewis acid catalyst, deactivating the ring. Protection of the amino group is often necessary. |

Nucleophilic Aromatic Substitution (NAS) and Other Nucleophilic Transformations

Nucleophilic aromatic substitution (NAS) on the quinoline ring of this compound is generally challenging. NAS reactions typically require an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (such as nitro groups) and a good leaving group (like a halide). Current time information in Bangalore, IN.masterorganicchemistry.com The quinoline system in this compound is, in contrast, electron-rich due to the amino, methyl, and hydroxyl substituents.

Therefore, direct NAS reactions on the unsubstituted ring are highly unlikely. However, if a derivative of this compound bearing a suitable leaving group, for instance, a halogen at a position activated by an electron-withdrawing group, were available, NAS could be possible. For example, vicarious nucleophilic substitution (VNS) of hydrogen has been reported for nitroquinolines, where a nucleophile attacks a position ortho or para to the nitro group. researchgate.netmdpi.com

While direct NAS on the carbocyclic ring is improbable, the pyridinone ring offers other possibilities for nucleophilic attack. The carbonyl group of the quinolin-2-one tautomer can react with nucleophiles. Additionally, derivatization of the hydroxyl group at the C2 position can convert it into a good leaving group, enabling nucleophilic substitution at this position. For instance, treatment with phosphorus oxychloride (POCl₃) could convert the quinolin-2-ol to a 2-chloroquinoline (B121035) derivative, which would be susceptible to subsequent nucleophilic attack. nih.gov

Heterocyclic Annulation and Cyclization Reactions Utilizing this compound as a Synthon

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an active quinoline core, makes it a valuable building block for the synthesis of more complex heterocyclic systems through annulation and cyclization reactions.

The amino group can act as a nucleophile in condensation reactions with various electrophilic partners. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of a new heterocyclic ring fused to the quinoline scaffold. The specific reaction conditions and the nature of the condensing agent would determine the structure of the resulting polycyclic system. Such strategies are well-established for the synthesis of fused quinoline derivatives. mdpi.comthieme-connect.comrsc.org

Furthermore, the amino group can be diazotized and subsequently transformed into a variety of other functional groups, or used in cyclization reactions. For instance, intramolecular cyclization involving the amino group and a suitably positioned substituent could lead to the formation of novel tricyclic or tetracyclic frameworks. Copper-catalyzed annulation reactions have been reported for the synthesis of polyring-fused imidazo[1,2-a]quinolines from 2-aminoquinoline (B145021) derivatives. acs.org

Polymerization and Oligomerization Studies with this compound Monomers

The presence of the reactive amino group on the quinoline ring suggests that this compound could serve as a monomer in polymerization reactions. Oxidative polymerization of amino-substituted aromatic and heteroaromatic compounds is a known method for producing conductive polymers and oligomers. ysu.ambohrium.comdergipark.org.tr

For instance, the chemical or electrochemical oxidative polymerization of aminoquinolines can lead to the formation of polymers with interesting electronic and optical properties. bohrium.com The polymerization can proceed through the coupling of radical cations generated by the oxidation of the amino groups and the aromatic rings. The resulting polymers would likely possess a complex, possibly cross-linked structure, with linkages forming at various positions on the quinoline ring.

Alternatively, this compound could be incorporated into polymers through condensation polymerization. By converting the amino group or another part of the molecule into a suitable functional group (e.g., a carboxylic acid or an alcohol), it could be reacted with a comonomer to form polyesters, polyamides, or other types of condensation polymers. For example, polymeric prodrugs of 8-aminoquinolines have been synthesized via RAFT polymerization of vinyl monomers derived from the parent drug. nih.gov

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Type | Method | Potential Polymer Structure | Key Features of Polymer |

| Oxidative Polymerization | Chemical (e.g., with (NH₄)₂S₂O₈) or Electrochemical | Complex, likely cross-linked polymer with phenazine-like units. | Potentially conductive, thermally stable, fluorescent. |

| Condensation Polymerization | Reaction with a suitable comonomer (e.g., diacid chloride) after derivatization of the amino group. | Linear polymer (e.g., polyamide) with quinoline units in the backbone or as pendant groups. | Tailorable properties depending on the comonomer; potential for biomedical applications. |

Spectroscopic and Structural Elucidation of 6 Amino 4,7 Dimethylquinolin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Amino-4,7-dimethylquinolin-2-ol

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, which exists in a tautomeric equilibrium with its quinolin-2-one form, NMR provides precise information on proton and carbon environments, enabling unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing effect of the carbonyl group in the quinolin-2-one tautomer.

Expected Proton Assignments and Chemical Shifts:

Aromatic Protons: The benzene (B151609) and pyridine (B92270) rings of the quinoline (B57606) system contain several protons. The proton at C5 (H-5) and the proton at C8 (H-8) would likely appear as singlets due to their substitution pattern. The proton at C3 (H-3) would also be a singlet. Their expected chemical shifts would be in the aromatic region, typically between δ 6.5 and 8.0 ppm.

Methyl Protons: The two methyl groups at positions C4 and C7 are expected to appear as sharp singlets in the upfield region of the spectrum, likely between δ 2.2 and 2.6 ppm. The exact chemical shift will depend on the electronic environment. For instance, in the related compound 5,7-dimethylquinolin-6-ol, the methyl protons at C5 and C7 appear at δ 2.42 and 2.35 ppm, respectively .

Amino (-NH₂) Protons: The protons of the primary amino group at C6 would typically appear as a broad singlet. The chemical shift of these protons is variable and can be influenced by solvent, concentration, and temperature, but would likely be observed in the range of δ 3.5 to 5.0 ppm.

Hydroxyl/Amide (-OH/-NH) Proton: The compound exists in tautomeric forms, with the quinolin-2-one form generally being more stable. Therefore, the spectrum would likely show a signal for the N-H proton of the amide group rather than an O-H proton of the phenol (B47542). This proton is also exchangeable and often appears as a broad singlet at a downfield chemical shift, potentially above δ 10.0 ppm, similar to what is observed in other quinolin-2-ol derivatives medcraveonline.com. For example, 3-(hydroxymethyl)-7-methylquinolin-2-ol shows a broad singlet for the Ar-OH at δ 11.73 ppm medcraveonline.com.

The following table presents ¹H NMR data for a related dimethyl-substituted quinolinol derivative to provide a comparative reference.

Table 1: ¹H NMR Data for 5,7-Dimethylquinolin-6-ol in CDCl₃ .

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C5-CH₃ | 2.42 | s | - |

| C7-CH₃ | 2.35 | s | - |

| H-8 | 6.82 | d | 8.4 |

| H-9 (likely H-4 in standard nomenclature) | 7.25 | d | 8.4 |

| H-2 | 8.52 | s | - |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected Carbon Assignments and Chemical Shifts:

Carbonyl Carbon (C=O): The C2 carbon, present as a carbonyl in the quinolin-2-one tautomer, is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. For instance, the C=O carbon in 3-(hydroxymethyl)-6,8-dimethylquinolin-2-ol appears at δ 164.7 ppm medcraveonline.com.

Aromatic and Heteroaromatic Carbons: The carbons of the quinoline ring system will resonate in the δ 110-150 ppm region. The carbons attached to the nitrogen (C8a) and the amino group (C6) will have their chemical shifts significantly influenced by these heteroatoms.

Methyl Carbons: The two methyl carbons (at C4 and C7) will appear at high field, typically between δ 15 and 25 ppm. In 5,7-dimethylquinolin-6-ol, the methyl carbons are found at δ 22.1 and 21.4 ppm .

A reference data table for a related compound is provided below.

Table 2: ¹³C NMR Data for 5,7-Dimethylquinolin-6-ol .

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C5-CH₃ | 22.1 |

| C7-CH₃ | 21.4 |

| C-8 | 115.6 |

| C-9 (likely C-4a in standard nomenclature) | 128.9 |

| C-6 | 149.2 |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for the definitive assignment of the structure of this compound and its derivatives. researchgate.netacs.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) couplings. It would be crucial for confirming the connectivity of protons within the aromatic rings, although for the title compound with many isolated aromatic protons, its utility might be focused on identifying any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, it would definitively connect the methyl proton signals to their corresponding methyl carbon signals.

Confirming the positions of the methyl groups by showing correlations from the methyl protons to the quaternary carbons of the ring.

Establishing the connectivity between the benzene and pyridine rings.

Assigning the quaternary carbons, including the carbonyl carbon (C2) and the carbons bearing the amino (C6) and methyl (C4, C7) groups. Studies on other 8-quinolinol derivatives have shown that HMBC is critical for revising previous assignments of quaternary carbons. indexcopernicus.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It can be used to confirm stereochemistry and the through-space proximity of different groups, such as the proximity of the H-5 proton to the C4-methyl group.

The application of these 2D NMR techniques provides a comprehensive and unambiguous structural confirmation of quinolinol derivatives. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy of this compound

The IR and Raman spectra of this compound would be dominated by vibrations of its key functional groups.

-NH₂ Group: The amino group will show characteristic stretching vibrations in the IR spectrum. Typically, a primary amine exhibits two bands corresponding to asymmetric and symmetric N-H stretching in the region of 3300-3500 cm⁻¹. An N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.

-OH and -NH Groups (Tautomerism): The presence of a broad absorption band in the 3200-3600 cm⁻¹ region could be attributed to O-H stretching of the quinolinol tautomer or N-H stretching of the quinolin-2-one tautomer. A very broad band centered around 3200-3300 cm⁻¹ is often indicative of strong hydrogen bonding. In the related 3-(hydroxymethyl)-6,8-dimethylquinolin-2-ol, a broad -OH stretch is observed at 3280 cm⁻¹ medcraveonline.com.

C=O Group: A strong absorption band corresponding to the carbonyl (C=O) stretching of the quinolin-2-one tautomer is expected in the region of 1640-1680 cm⁻¹. This is often one of the most intense peaks in the IR spectrum. For instance, various hydroxymethyl-quinolin-2-ols show strong C=O stretching bands between 1649 and 1660 cm⁻¹ medcraveonline.com.

C=N and C=C Groups: The stretching vibrations of the C=N bond within the quinoline ring and the C=C bonds of the aromatic system are expected in the 1450-1620 cm⁻¹ region. These bands are characteristic of the quinoline core structure.

The table below summarizes IR data for a related derivative.

Table 3: Key IR Frequencies for 3-(hydroxymethyl)-6,8-dimethylquinolin-2-ol medcraveonline.com.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| -OH (hydroxyl) | 3280 |

| C=O (amide) | 1649 |

| C=N (ring) | 1588 |

Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra, providing a characteristic fingerprint for the quinoline system. nih.govnepjol.info

The presence of hydrogen bond donor groups (-NH₂ and -OH/-NH) and acceptor groups (N of the ring and C=O) in this compound makes it highly susceptible to both intramolecular and intermolecular hydrogen bonding. mdpi.compurdue.edu

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding is expected. This can occur between the N-H of one molecule and the C=O of another, forming dimeric or polymeric structures. This type of interaction leads to a significant broadening and red-shifting (lowering of frequency) of the N-H and C=O stretching bands in the IR spectrum.

Intramolecular Hydrogen Bonding: There is a possibility of an intramolecular hydrogen bond between the amino group at C6 and the nitrogen atom of the quinoline ring, or between the C7-methyl group and the amino group, although these are less likely to be strong. The primary sites for hydrogen bonding are the amino, hydroxyl/amide, and carbonyl groups. The study of hydrogen bonding in related systems shows that these interactions play a critical role in the stabilization of molecular conformations and crystal packing. nih.gov

The precise nature and strength of these hydrogen bonds can be inferred from the position and shape of the -NH and C=O bands in the IR spectrum under different conditions (e.g., varying concentration or solvent polarity).

Table of Compounds Mentioned

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy of this compound

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For this compound, these techniques reveal the influence of its specific arrangement of functional groups on its interaction with light.

The UV-Vis absorption spectrum of this compound is governed by its core chromophore, the quinolin-2-one system. This heterocyclic structure contains a conjugated system of pi (π) electrons, which are responsible for the characteristic π → π* transitions. The presence of an amino (-NH₂) group, a strong auxochrome, and methyl (-CH₃) groups on the benzene ring, along with the lactam (cyclic amide) functionality in the pyridinone ring, significantly influences the electronic properties.

The key electronic transitions include:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The extended conjugation of the quinolinone core results in absorption bands at longer wavelengths.

n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are often observed as shoulders on the main π → π* absorption bands.

Solvent Effects (Solvatochromism): The position and intensity of absorption bands are often sensitive to the polarity of the solvent. Current time information in Bangalore, IN.uni.lu This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. Current time information in Bangalore, IN.

Bathochromic Shift (Red Shift): In polar protic solvents (e.g., ethanol (B145695), water), hydrogen bonding and dipole-dipole interactions can stabilize the excited state more than the ground state, leading to a shift of the absorption maximum (λ_max) to a longer wavelength. rsc.org For quinolinone derivatives, a shift to a longer wavelength with increasing solvent polarity often indicates that the excited state is more polar than the ground state. Current time information in Bangalore, IN.

Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more stabilized by the polar solvent, a shift to a shorter wavelength may be observed.

While specific experimental spectra for this compound are not widely published, the expected behavior can be inferred from related quinoline derivatives. researchgate.netnih.govresearchgate.net The amino group at the C6 position is expected to cause a significant bathochromic shift compared to the unsubstituted quinolin-2-one due to its electron-donating nature, which extends the conjugation.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Solvent Type | Expected λ_max Range (nm) | Dominant Transition | Anticipated Effect |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Shorter Wavelength | π → π | Baseline spectrum with minimal solvent interaction. |

| Aprotic Polar (e.g., DMSO) | Intermediate Wavelength | π → π | Bathochromic shift due to dipole-dipole interactions stabilizing the excited state. |

| Protic Polar (e.g., Ethanol) | Longer Wavelength | π → π* | Significant bathochromic shift due to hydrogen bonding and strong dipole interactions. rsc.org |

Many quinoline derivatives are known to be fluorescent, and the presence of an amino group often enhances this property. Following excitation, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence.

Emission Maxima: The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a lower energy), a phenomenon known as the Stokes shift. The emission maximum is also subject to solvatochromism. For many aminoquinoline derivatives, a larger Stokes shift is observed in more polar solvents, indicative of a significant increase in dipole moment upon excitation and subsequent relaxation of the solvent shell around the excited state molecule. nih.gov

Fluorescence Quantum Yield (Φ_F): This parameter quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. depaul.edudepaul.edu The quantum yield is highly dependent on the molecular structure and the environment. In nonpolar solvents, some aminoquinoline derivatives exhibit high quantum yields, while increasing solvent polarity can sometimes lead to a decrease in quantum yield due to the stabilization of non-radiative decay pathways. ysu.amacs.org However, other systems show enhanced fluorescence. ysu.am

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. For aminoquinoline fluorophores, lifetimes can be in the nanosecond range and may vary with solvent polarity. mdpi.com

While specific data for this compound is scarce, data from analogous 7-aminoquinoline (B1265446) derivatives provides insight into the expected properties.

Table 2: Representative Fluorescence Properties of Aminoquinoline Derivatives

| Compound Class | Typical Emission Maxima (nm) | Typical Quantum Yield (Φ_F) | Typical Lifetime (τ) (ns) |

|---|---|---|---|

| 7-Aminoquinoline Derivatives | 400 - 550 | 0.1 - 0.8 | 4 - 20 |

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the m/z value of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, with the molecular formula C₁₁H₁₂N₂O, the exact mass of the neutral molecule (monoisotopic mass) is 188.09496 Da. uni.lu HRMS would typically analyze the protonated molecule, [M+H]⁺. The ability to find an experimental mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. rsc.org

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₃N₂O⁺ | 189.10224 |

| [M+Na]⁺ | C₁₁H₁₂N₂ONa⁺ | 211.08418 |

| [M-H]⁻ | C₁₁H₁₁N₂O⁻ | 187.08768 |

In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. Analyzing the pattern of these fragments provides valuable structural information. For this compound, key fragmentation pathways would include:

Loss of a Methyl Radical: Cleavage of one of the methyl groups would result in a fragment ion with a mass loss of 15 Da ([M-15]⁺).

Loss of Carbon Monoxide: The quinolin-2-one structure contains a carbonyl group, which can be lost as a neutral CO molecule, leading to a prominent peak at [M-28]⁺.

Loss of Water: A peak corresponding to [M-18]⁺ could potentially be observed, arising from the loss of the hydroxyl group and a hydrogen atom.

Ring Cleavage: More complex fragmentation of the heterocyclic ring system can also occur, leading to a series of lower-mass ions that are characteristic of the quinoline skeleton.

The presence of two nitrogen atoms is significant. According to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the 188 g/mol for this compound.

X-ray Crystallography of this compound and Its Co-Crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can determine the precise positions of atoms in the crystal lattice.

To date, a specific, publicly available crystal structure for this compound has not been reported. However, if a suitable crystal were grown, this technique would provide invaluable data, including:

Bond Lengths and Angles: Precise measurement of all covalent bond lengths and angles within the molecule.

Planarity: Confirmation of the planarity of the quinoline ring system.

Tautomeric Form: Unambiguous identification of the dominant tautomer in the solid state (i.e., the 2-ol versus the 2-one form). For quinolin-2-ones, the keto (2-one) form is generally the more stable tautomer.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice. This would reveal hydrogen bonding networks, particularly involving the amino group and the lactam N-H and C=O groups, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules.

Analysis of co-crystals, where the target molecule is crystallized with another compound, could also reveal specific intermolecular interactions that are key to understanding its binding properties and potential for use in materials science or pharmaceutical formulation.

Solid-State Structure Determination: Bond Lengths, Bond Angles, and Dihedral Angles

The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is achieved through single-crystal X-ray diffraction. nih.gov This powerful analytical technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecular conformation.

For this compound, the core structure consists of a bicyclic quinolin-2-one system. The quinoline ring is generally expected to be nearly planar. nih.gov However, slight deviations from planarity can occur due to the influence of substituents and crystal packing forces.

Based on data from structurally similar quinoline derivatives, representative bond lengths and angles can be predicted. The carbon-carbon bonds within the aromatic rings are expected to have lengths intermediate between typical single and double bonds, indicative of electron delocalization. nih.gov The C=O bond of the quinolinone ring will exhibit a length characteristic of a carbonyl group, while the C-N bonds will have lengths that reflect their specific bonding environment (amide C-N vs. aromatic C-N). The C-C single bonds of the methyl groups will have standard sp³-sp² bond lengths.

The bond angles within the fused ring system are largely dictated by the geometry of the six-membered rings, with values close to 120° for the sp² hybridized carbons. The geometry around the exocyclic amino group is expected to be trigonal planar or nearly so.

Table 1: Representative Bond Lengths for a Substituted Quinolin-2-one System (Note: These are typical values from related structures and not experimental data for this compound)

| Bond | Expected Length (Å) |

|---|---|

| C=O | 1.23 - 1.28 |

| C-N (amide) | 1.35 - 1.40 |

| C-N (amino) | 1.36 - 1.42 |

| C-C (aromatic) | 1.36 - 1.42 |

Table 2: Representative Bond Angles for a Substituted Quinolin-2-one System (Note: These are typical values from related structures and not experimental data for this compound)

| Angle | Expected Value (°) |

|---|---|

| C-C-C (in ring) | 118 - 122 |

| C-N-C (in ring) | 117 - 121 |

| O=C-N | 120 - 124 |

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces dictating the supramolecular architecture. st-andrews.ac.uk

Hydrogen Bonding Networks: The presence of an amino group (-NH₂) and the N-H and C=O groups of the quinolin-2-one moiety makes this molecule an excellent candidate for forming extensive hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The amide N-H can also participate as a hydrogen bond donor. These interactions can link molecules into chains, sheets, or more complex three-dimensional arrays, significantly influencing the physical properties of the crystal, such as melting point and solubility. mdpi.com In related structures, N-H···O and N-H···N hydrogen bonds are commonly observed. iucr.org

π-π Stacking: The planar aromatic system of the quinoline ring facilitates π-π stacking interactions between adjacent molecules. researchgate.net These interactions, arising from the attraction between the electron-rich π-clouds, often lead to offset or slipped-stack arrangements in the crystal lattice. The stacking distance between parallel rings is typically in the range of 3.3 to 3.8 Å. nih.govmdpi.com Such interactions play a crucial role in stabilizing the crystal structure.

Tautomeric Forms and Conformational Preferences in the Crystalline State

Quinolin-2-ol and its derivatives can exist in two tautomeric forms: the lactam form (quinolin-2(1H)-one) and the lactim form (2-hydroxyquinoline). In the solid state, the lactam form is generally the predominant, if not exclusive, tautomer for quinolin-2-ones. nih.govpsu.edu This preference is largely attributed to the greater stability of the amide group.

For this compound, it is highly probable that it crystallizes in the 6-amino-4,7-dimethylquinolin-2(1H)-one tautomeric form. The presence of strong intermolecular hydrogen bonds involving the amide N-H and carbonyl C=O groups would further stabilize this form in the crystal lattice.

Conformational preferences in the solid state are determined by the interplay of intramolecular steric effects and intermolecular packing forces. The methyl groups at positions 4 and 7 are likely to influence the local geometry, but significant conformational flexibility is not expected for the rigid quinolinone core. The orientation of the exocyclic amino group will be influenced by its participation in hydrogen bonding. Computational studies on related quinoline systems can provide insights into the most stable conformations. mdpi.com

Computational and Theoretical Investigations of 6 Amino 4,7 Dimethylquinolin 2 Ol

Quantum Chemical Calculations on the Molecular Geometry and Electronic Structure of 6-Amino-4,7-dimethylquinolin-2-ol

Quantum chemical calculations are fundamental to understanding the behavior of this compound. These methods, particularly Density Functional Theory (DFT), allow for the precise modeling of its molecular structure and the intricate distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the structural and electronic properties of quinoline (B57606) derivatives. researchgate.netresearchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. researchgate.netmdpi.com This process involves minimizing the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

The optimized geometry provides crucial data on the planarity of the quinoline ring system and the orientation of the amino and methyl substituents. These geometric parameters are essential for understanding intermolecular interactions in the solid state and in biological systems.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching of C-H, N-H, and C=O bonds, or the bending and rocking motions of the various functional groups. The theoretical vibrational spectrum serves as a valuable tool for interpreting experimental spectroscopic data and confirming the molecular structure.

Table 1: Predicted Vibrational Frequencies for this compound (Hypothetical Data based on similar compounds)

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3400-3500 |

| O-H Stretch (Quinolinol) | 3200-3300 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Methyl) | 2900-3000 |

| C=O Stretch (Quinolinone) | 1650-1670 |

| C=C/C=N Stretch (Ring) | 1500-1600 |

This table presents hypothetical data based on typical vibrational frequencies for similar functional groups in related molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more prone to chemical reactions and electronic excitation. mdpi.com For quinoline derivatives, these calculations provide insights into their potential biological activity. researchgate.net

The spatial distribution of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance. In this compound, the HOMO is typically localized on the electron-rich amino group and the quinoline ring, while the LUMO is often distributed over the quinolinone part of the molecule. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Quinoline Derivative (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -2.2 |

This table provides illustrative data based on calculations for similar heterocyclic compounds. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas signify regions of low electron density and positive potential, which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making these sites potential targets for electrophiles. The hydrogen atoms of the amino group and the hydroxyl group (in the quinolinol tautomer) would exhibit a positive potential, indicating their susceptibility to nucleophilic interactions. researchgate.net This analysis is instrumental in understanding how the molecule might interact with biological receptors or other chemical species.

Tautomerism and Conformational Analysis of this compound

The structural flexibility and potential for tautomerism are critical aspects of the chemistry of this compound, influencing its stability and reactivity.

This compound can exist in two tautomeric forms: the quinolin-2-ol (enol) form and the quinolin-2-one (keto) form. libretexts.org The equilibrium between these two forms is a key determinant of the molecule's properties. Computational methods can be employed to calculate the relative energies of these tautomers, thereby predicting which form is more stable under different conditions (e.g., in the gas phase or in various solvents). nih.gov

For many hydroxyquinolines, the quinolinone form is found to be the more stable tautomer. researchgate.net Theoretical calculations can quantify this energy difference, providing a thermodynamic basis for the predominance of one tautomer over the other. nih.gov The relative stability can be influenced by factors such as the solvent environment and the presence of other functional groups.

Computational analysis can explore different possible conformations by rotating the single bonds and calculating the energy of each resulting structure. unifi.it This conformational search helps to identify the lowest-energy conformers and to understand the energetic barriers between them. The presence and strength of intramolecular hydrogen bonds can be inferred from the optimized geometry and further analyzed using techniques like Natural Bond Orbital (NBO) analysis. These interactions can lock the molecule into a specific conformation, which can have important implications for its biological activity. unifi.it

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are instrumental in predicting the spectroscopic signatures of molecules. By calculating properties like nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies, and electronic transitions, a theoretical spectrum can be generated. This calculated spectrum serves as a valuable tool for comparison with and interpretation of experimental data.

The theoretical prediction of NMR and vibrational spectra is a cornerstone of computational structural analysis. For this compound, these calculations would typically be performed using DFT with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.netnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR isotropic shielding tensors. theaic.org The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. These predicted chemical shifts help in the assignment of complex experimental NMR spectra.

Vibrational Frequencies: The analysis of vibrational modes is crucial for interpreting infrared (IR) and Raman spectra. Computational models calculate the harmonic frequencies of the molecule's normal modes of vibration. nih.gov Since theoretical calculations often overestimate these frequencies due to the neglect of anharmonicity and the use of a simplified theoretical model, the results are typically scaled by an empirical factor to improve agreement with experimental data. theaic.org The calculated frequencies, along with their corresponding IR intensities and Raman activities, allow for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups in this compound. researchgate.net

Below is a representative table illustrating the kind of data generated from DFT calculations for the vibrational frequencies of a related heterocyclic compound, as specific data for this compound is not available in the cited literature.

| Vibrational Mode Assignment (for a similar heterocyclic compound) | Experimental Frequency (cm⁻¹) | Calculated (B3LYP) Unscaled Frequency (cm⁻¹) | Calculated (B3LYP) Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| O–H stretch | 3426 | 3566 | 3428 |

| N–H stretch | 3350 | 3480 | 3345 |

| C=O stretch | 1660 | 1725 | 1658 |

| C=C stretch (aromatic) | 1587 | 1650 | 1586 |

| C–N stretch | 1340 | 1395 | 1341 |

| C–O stretch | 1280 | 1335 | 1283 |

Data is illustrative and based on findings for other heterocyclic molecules to demonstrate the computational approach. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption and emission spectra. researchgate.netresearchgate.net For this compound, TD-DFT calculations, often using the B3LYP functional, can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max). researchgate.netacs.org

These calculations provide detailed information about the nature of electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier molecular orbitals. researchgate.net The results can reveal whether a transition is, for example, a π→π* or n→π* transition. Furthermore, by optimizing the geometry of the first excited state, it is possible to calculate emission spectra (fluorescence), providing insights into the photophysical properties of the molecule. researchgate.net The accuracy of these predictions can be enhanced by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). acs.org

A sample data table showing the kind of information obtained from TD-DFT calculations for a related aminoquinoline is presented below.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 380 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 335 | 0.08 | HOMO-1 → LUMO |

| S₀ → S₃ | 290 | 0.25 | HOMO → LUMO+1 |

| S₀ → S₄ | 248 | 0.31 | HOMO-2 → LUMO |

Data is illustrative and based on findings for other quinoline derivatives to demonstrate the computational approach. researchgate.netacs.org

Molecular Interaction Studies (Excluding Biological Contexts)

Computational modeling is also employed to understand how this compound interacts with other chemical entities, such as supramolecular structures or material surfaces. These studies are vital for applications in materials science and surface chemistry.

Theoretical methods can model the non-covalent interactions between a guest molecule, such as this compound, and a host, which could be a cyclodextrin, calixarene, or a material surface like graphene or a metal. DFT calculations, particularly those including dispersion corrections (e.g., DFT-D3), are well-suited for this purpose as they can accurately describe van der Waals forces, hydrogen bonding, and π-π stacking interactions that govern host-guest binding. acs.org

These models can predict the most stable orientation of the guest within the host's binding cavity or on a surface, calculate the binding energy to quantify the strength of the interaction, and analyze the electronic changes (e.g., charge transfer) that occur upon complex formation. acs.org Such insights are crucial for designing new materials with tailored recognition or electronic properties.